molecular formula C15H25NO4S2 B2397126 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide CAS No. 1396888-88-2

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide

Cat. No. B2397126
CAS RN: 1396888-88-2
M. Wt: 347.49
InChI Key: RMLLDFKZRVDPPH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, HMS-90, and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Structural Analysis and Physical Properties

  • Tolbutamide Structure Determination : N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide, related to the compound , has been structurally determined, providing insights into its physical and chemical properties. This study contributes to the understanding of how similar compounds might behave in various environments (Nirmala & Gowda, 1981).

Environmental Impact and Safety

  • Environmental Presence and Safety Evaluation : Research on N-Butylbenzenesulfonamide (NBBS), a structurally related compound, focuses on its presence in the environment, particularly in ground water and effluents. This study evaluates the compound's distribution in the brain and its potential neurotoxicity, crucial for understanding environmental safety (Rider et al., 2012).

Chemical Synthesis and Modification

  • Benzoxathiazine Synthesis : The synthesis of 2-Hydroxybenzenesulfonamides, which are structurally similar to the compound , demonstrates the process of creating various derivatives. This synthesis is vital for expanding the applications of these compounds in different scientific domains (Suzue & Irikura, 1968).

Theoretical and Computational Studies

  • Quantum-Chemical Calculations : Theoretical studies, such as those on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, provide insights into molecular properties, free energy, and molecular orbitals. This research aids in predicting the behavior and potential applications of similar compounds (Sun Peiming et al., 2022).

Chemical Reactivity and Interaction Studies

  • Oxidation of Olefins : Studies on derivatives of benzenesulfonamides, such as the use of 4-tert-Butylbenzenesulfonamide in oxidation reactions, reveal their potential in catalytic processes and chemical reactions. These findings can guide the application of similar compounds in industrial and research settings (Işci et al., 2014).

Applications in Material Science

  • Polymer Plasticization : Compounds like N-Butylbenzenesulfonamide, related to the target compound, are used as plasticizers in various polymers. Understanding these applications can inform the development of new materials and technologies (Rider et al., 2012).

Potential Medicinal Applications

  • COX-2 Inhibitors Development : Derivatives of benzenesulfonamides have been studied for their potential as cyclooxygenase-2 (COX-2) inhibitors. This research is significant for developing new therapeutic agents for conditions like arthritis and pain management (Hashimoto et al., 2002).

Biomedical Research

  • Antimicrobial Agent Synthesis : Research into the synthesis of compounds like 2,4-dinitrophenylsulfonamides, which release sulfur dioxide, explores their potential as antimicrobial agents. This is particularly relevant in the context of treating diseases like tuberculosis (Malwal et al., 2012).

Environmental Chemistry

  • Photooxidation in Water : Studies on the photooxidation of organic chemicals in the presence of compounds like butyl chloride and nitrobenzene, involving benzenesulfonamide derivatives, contribute to our understanding of environmental chemical processes (Zepp et al., 1987).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4S2/c1-4-10-20-13-5-7-14(8-6-13)22(18,19)16-12-15(2,17)9-11-21-3/h5-8,16-17H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLLDFKZRVDPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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